molecular formula C10H10N4O B14682696 2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole CAS No. 34938-50-6

2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole

Cat. No.: B14682696
CAS No.: 34938-50-6
M. Wt: 202.21 g/mol
InChI Key: GHJIVLLAXYDUGK-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole is an organic compound with a complex structure that includes both hydrazine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

Uniqueness

2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole is unique due to its specific structure, which combines both hydrazine and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles .

Properties

CAS No.

34938-50-6

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1H-imidazol-2-yl-(4-methoxyphenyl)diazene

InChI

InChI=1S/C10H10N4O/c1-15-9-4-2-8(3-5-9)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

GHJIVLLAXYDUGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

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